molecular formula C14H11F4IO3S B4992729 (4-Fluorophenyl)-(4-methylphenyl)iodanium;trifluoromethanesulfonate

(4-Fluorophenyl)-(4-methylphenyl)iodanium;trifluoromethanesulfonate

Cat. No.: B4992729
M. Wt: 462.20 g/mol
InChI Key: LQWIPFSYRFLJGM-UHFFFAOYSA-M
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Description

(4-Fluorophenyl)-(4-methylphenyl)iodanium;trifluoromethanesulfonate is a chemical compound with the molecular formula C13H8F5IO3SThis compound is used as an oxidizing agent in various chemical reactions and has applications in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorophenyl)-(4-methylphenyl)iodanium;trifluoromethanesulfonate typically involves the reaction of iodobenzene derivatives with fluorobenzene in the presence of a suitable oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(4-Fluorophenyl)-(4-methylphenyl)iodanium;trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reactions with amines can yield substituted anilines, while reactions with alcohols can produce ethers .

Scientific Research Applications

(4-Fluorophenyl)-(4-methylphenyl)iodanium;trifluoromethanesulfonate has a wide range of applications in scientific research, including:

    Chemistry: It is used as an oxidizing agent in organic synthesis, facilitating the formation of various organic compounds.

    Biology: It is employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: It is used in the development of new drugs and therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Fluorophenyl)-(4-methylphenyl)iodanium;trifluoromethanesulfonate involves the transfer of the iodonium group to a substrate, resulting in the formation of a new chemical bond. The molecular targets and pathways involved in this process depend on the specific reaction and the nature of the substrate .

Comparison with Similar Compounds

Similar Compounds

  • Diphenyliodonium triflate
  • Bis(4-bromophenyl)iodonium triflate
  • Triphenylsulfonium triflate
  • Diphenyliodonium hexafluorophosphate

Uniqueness

(4-Fluorophenyl)-(4-methylphenyl)iodanium;trifluoromethanesulfonate is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Its fluorine and methyl groups provide unique electronic and steric properties that differentiate it from other iodonium compounds .

Properties

IUPAC Name

(4-fluorophenyl)-(4-methylphenyl)iodanium;trifluoromethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FI.CHF3O3S/c1-10-2-6-12(7-3-10)15-13-8-4-11(14)5-9-13;2-1(3,4)8(5,6)7/h2-9H,1H3;(H,5,6,7)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQWIPFSYRFLJGM-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)[I+]C2=CC=C(C=C2)F.C(F)(F)(F)S(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F4IO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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